molecular formula C19H14FN5O B6074974 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No. B6074974
M. Wt: 347.3 g/mol
InChI Key: MHNUYOWLKGZQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, also known as FPYPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC. In addition, 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is that it has been shown to have a high degree of selectivity for its target enzymes and proteins. This means that it is less likely to have off-target effects that could lead to unwanted side effects. However, one limitation of 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is that it can be difficult to synthesize in large quantities, which can limit its use in certain lab experiments.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, there is interest in developing new synthesis methods for 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide that could make it more widely available for research purposes.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and has a high degree of selectivity for its target enzymes and proteins. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide that could lead to new treatments for a variety of diseases.

Synthesis Methods

1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-fluoroaniline, which is reacted with 2-bromopyridine to form 2-fluoro-N-(2-pyridinyl)aniline. This compound is then reacted with 1H-pyrrole-1-carboxaldehyde to form N-(2-pyridinyl)-5-(1H-pyrrol-1-yl)-2-fluoroaniline. Finally, this compound is reacted with 4-cyanopyrazole to form 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide.

Scientific Research Applications

1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-fluorophenyl)-N-pyridin-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O/c20-15-7-1-2-8-16(15)25-19(24-11-5-6-12-24)14(13-22-25)18(26)23-17-9-3-4-10-21-17/h1-13H,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNUYOWLKGZQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=CC=CC=N3)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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